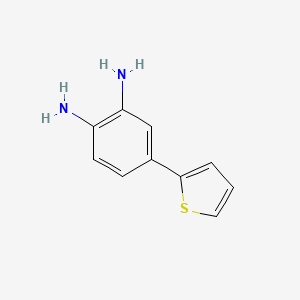

4-(Thiophen-2-yl)benzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

4-thiophen-2-ylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H10N2S/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,11-12H2 |

InChI Key |

XWTMGMKBRLLEFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Nucleophilic Reactivity at the Diamine Functionalities

The ortho-disposed amino groups are the primary sites of chemical reactivity, enabling a variety of cyclization and condensation reactions. This arrangement is ideal for the formation of five-, six-, and seven-membered heterocyclic rings fused to the benzene (B151609) core.

Cyclocondensation represents a key class of reactions for this diamine, providing efficient routes to valuable heterocyclic systems. By reacting with bifunctional electrophiles, the diamine serves as a foundational building block for compounds with significant applications in medicinal and materials chemistry.

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamines. The reaction of 4-(Thiophen-2-yl)benzene-1,2-diamine (B6270061) with aldehydes or carboxylic acids (or their derivatives) provides a direct pathway to 2-substituted and 1,2-disubstituted 5-(thiophen-2-yl)benzimidazoles. nih.govconnectjournals.com

When reacted with aldehydes, the process typically involves the initial formation of a Schiff base, which then undergoes an intramolecular cyclization followed by oxidative aromatization to yield the stable benzimidazole (B57391) ring. nih.gov This reaction can be facilitated by various catalysts and oxidizing agents, such as hydrogen peroxide, hypervalent iodine, or simply exposure to air. organic-chemistry.org The reaction with carboxylic acids often requires harsher conditions, such as high temperatures or the presence of strong acids (e.g., polyphosphoric acid), to drive the dehydration and cyclization process. researchgate.net A notable reaction involves the condensation of an o-phenylenediamine (B120857) with two equivalents of an aldehyde, such as 2-thiophenecarboxaldehyde, which can lead to the formation of N-alkylated benzimidazoles like 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)benzimidazole. researchgate.netnih.gov

| Reactant | Reaction Conditions | Product |

|---|---|---|

| Aromatic Aldehyde (R-CHO) | Oxidative conditions (e.g., H₂O₂, air) | 2-Aryl-5-(thiophen-2-yl)-1H-benzo[d]imidazole |

| Carboxylic Acid (R-COOH) | Acid catalyst, heat | 2-Alkyl/Aryl-5-(thiophen-2-yl)-1H-benzo[d]imidazole |

| 2-Thiophenecarboxaldehyde (2 equiv.) | Catalytic AlCl₃ | 6-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole |

Quinoxalines, or benzopyrazines, are readily synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds (1,2-diketones). sapub.orgsid.ir The reaction of this compound with various 1,2-diketones, such as benzil (B1666583) or 2,2'-thenil, yields 6-(thiophen-2-yl)quinoxaline derivatives. nih.govresearchgate.net

This condensation is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be performed at room temperature or with heating. sid.irresearchgate.net The reaction proceeds rapidly and often in high yield, driven by the formation of the stable, aromatic quinoxaline (B1680401) ring system. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the quinoxaline core, depending on the structure of the starting diketone. nih.gov

| Reactant (α-Dicarbonyl) | Reaction Conditions | Product |

|---|---|---|

| Benzil | Ethanol or Acetic Acid, reflux | 2,3-Diphenyl-6-(thiophen-2-yl)quinoxaline |

| Glyoxal | Ethanol, room temp. | 6-(Thiophen-2-yl)quinoxaline |

| 2,2'-Thenil | Acetic Acid, reflux | 2,3-Di(thiophen-2-yl)-6-(thiophen-2-yl)quinoxaline |

| Diacetyl (Butane-2,3-dione) | Ethanol, reflux | 2,3-Dimethyl-6-(thiophen-2-yl)quinoxaline |

The synthesis of seven-membered heterocyclic rings, such as triazepines, from o-phenylenediamines is also an established transformation. Specifically, benzo[f] nih.govresearcher.lifebeilstein-journals.orgtriazepine derivatives can be synthesized from the reaction of benzene-1,2-diamine with bifunctional reagents like 2-(arylmethylene)malonyl diisothiocyanates. nih.gov

This reaction proceeds through a cyclocondensation mechanism where both amino groups of the diamine react with the isothiocyanate functionalities. nih.gov Applying this methodology to this compound would be expected to yield the corresponding thiophene-substituted benzo[f] nih.govresearcher.lifebeilstein-journals.orgtriazepine-2-thione derivatives. This transformation expands the synthetic utility of the title compound into the realm of larger, more complex heterocyclic systems.

More complex fused systems, such as pyrrolo[1,2-a]quinoxalines, can be constructed in a one-pot, multicomponent reaction. A catalyst-free approach involves the reaction of an o-phenylenediamine, a dialkyl acetylenedicarboxylate (B1228247), and ethyl bromopyruvate. beilstein-journals.orgbeilstein-journals.org

In this process, the this compound would first react with the acetylenedicarboxylate to form a quinoxalinone intermediate. This intermediate then reacts with ethyl bromopyruvate, leading to a series of cyclization and elimination steps that ultimately generate the polysubstituted pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. beilstein-journals.org This method provides a highly efficient means of accessing complex tricyclic structures with potential pharmacological interest from simple starting materials.

The reaction between a primary amine and an aldehyde or ketone yields a Schiff base, a compound containing an imine or azomethine (-C=N-) group. iosrjournals.org Given the presence of two primary amino groups, this compound can react with one or two equivalents of an aldehyde to form mono- or bis-Schiff bases, respectively. researchgate.netscispace.com

This condensation reaction is typically carried out by heating the reactants in a solvent such as ethanol, often with acid or base catalysis. researchgate.net The reaction with various aromatic aldehydes, including substituted benzaldehydes and other heterocyclic aldehydes like thiophene-2-carboxaldehyde, can lead to a diverse library of Schiff base ligands. researchgate.netnih.govlboro.ac.uk It is important to note that in the case of o-phenylenediamines, the initially formed Schiff base can be an intermediate that, under oxidative conditions, readily cyclizes to form a benzimidazole derivative, representing a common competing reaction pathway. researchgate.net

| Aldehyde Reactant | Stoichiometry (Aldehyde:Diamine) | Product |

|---|---|---|

| Benzaldehyde | 1:1 | Mono-Schiff base |

| Benzaldehyde | 2:1 | Bis-Schiff base |

| Thiophene-2-carboxaldehyde | 2:1 | N,N'-bis(thiophen-2-ylmethylene)-4-(thiophen-2-yl)benzene-1,2-diamine |

| 4-Methoxybenzaldehyde | 2:1 | N,N'-bis(4-methoxybenzylidene)-4-(thiophen-2-yl)benzene-1,2-diamine |

Cyclocondensation Reactions for Heterocyclic Ring Formation

Electrophilic Aromatic Substitution on Thiophene (B33073) and Benzene Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In this compound, two aromatic systems, benzene and thiophene, compete for reaction with electrophiles. The regioselectivity and rate of substitution are dictated by the electronic properties of the substituents on each ring.

The benzene ring is substituted with two amine (-NH2) groups and a thiophen-2-yl group. The amine groups are powerful activating ortho-, para-directors due to the resonance donation of their lone pair electrons into the ring. libretexts.org This significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. Conversely, the thiophene ring is inherently more electron-rich and reactive towards electrophiles than benzene itself. pearson.comwikipedia.org

In this specific molecule, the benzene ring is exceptionally activated by the two adjacent amine groups. Electrophilic attack is predicted to occur at the positions ortho and para to the amine groups. The position para to the C1-amine group is already occupied by the thiophene substituent. The available positions for substitution on the benzene ring are C3 and C6. These positions are ortho to one amine group and meta to the other, making them highly activated.

Simultaneously, the thiophene ring's most reactive positions are C5 and C2 (the α-positions). pearson.com Since the C2 position is involved in the linkage to the benzene ring, the C5 position becomes the primary site for electrophilic attack on the thiophene moiety. The competition between the highly activated benzene ring and the inherently reactive thiophene ring means that the reaction outcome can be sensitive to the specific electrophile and reaction conditions used.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product(s) | Ring Substituted |

| Nitration | HNO₃ / H₂SO₄ | 4-(5-Nitrothiophen-2-yl)benzene-1,2-diamine and/or 5-Nitro-4-(thiophen-2-yl)benzene-1,2-diamine | Thiophene and/or Benzene |

| Bromination | Br₂ / FeBr₃ | 4-(5-Bromothiophen-2-yl)benzene-1,2-diamine and/or 5-Bromo-4-(thiophen-2-yl)benzene-1,2-diamine | Thiophene and/or Benzene |

| Acylation | CH₃COCl / AlCl₃ | 4-(5-Acetylthiophen-2-yl)benzene-1,2-diamine | Thiophene |

Oxidative and Reductive Pathways of Aromatic Amine and Thiophene Moieties

The presence of both aromatic amine and thiophene functionalities provides distinct pathways for oxidation and reduction.

Oxidative Pathways

The o-phenylenediamine moiety is highly susceptible to oxidation. Exposure to various oxidizing agents can lead to the formation of 2,3-diaminophenazine or quinone-diimine intermediates, which are highly reactive and can subsequently polymerize. acs.orgresearchgate.netwikipedia.org This reactivity is a characteristic feature of o-phenylenediamines.

The thiophene ring offers another site for oxidation, primarily at the sulfur atom. Oxidation with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). mdpi.orgsemanticscholar.org The formation of the thiophene S-oxide can often be achieved selectively by conducting the reaction at low temperatures in the presence of a Lewis acid like boron trifluoride etherate, which protects the S-oxide from further oxidation. mdpi.org These thiophene S-oxides are reactive dienes and can participate in Diels-Alder reactions. semanticscholar.orgresearchtrends.net Cytochrome P450 enzymes can also metabolize thiophenes via oxidation, potentially forming thiophene-S-oxides or thiophene epoxides. nih.gov

Interactive Data Table: Potential Oxidative Reactions

| Moiety | Reagent(s) | Product Type |

| o-Phenylenediamine | FeCl₃, H₂O₂ | Quinone-diimine / Polymeric materials |

| Thiophene | m-CPBA, BF₃·Et₂O (-20°C) | Thiophene S-oxide |

| Thiophene | m-CPBA (excess) | Thiophene S,S-dioxide |

Reductive Pathways

While the aromatic amine groups are already in a reduced state, the thiophene ring can undergo reduction. Two primary reductive pathways are significant for thiophene derivatives: catalytic hydrogenation and reductive desulfurization.

Catalytic Hydrogenation: The thiophene ring can be fully saturated to a tetrahydrothiophene (B86538) ring using catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Palladium). rsc.orgyoutube.com However, sulfur-containing compounds are known to poison many common hydrogenation catalysts, so specific conditions or more robust catalysts may be required. youtube.com The reaction proceeds through dihydrothiophene intermediates. researchgate.net

Reductive Desulfurization: A characteristic reaction of thiophenes is reductive desulfurization using Raney nickel. core.ac.ukmasterorganicchemistry.com This process cleaves the carbon-sulfur bonds and saturates the resulting carbon chain with hydrogen. For this compound, this reaction would replace the thiophene ring with a butyl group, yielding 4-butylbenzene-1,2-diamine. This transformation is a powerful synthetic tool for converting thiophene-containing precursors into aliphatic-substituted compounds. masterorganicchemistry.com

Interactive Data Table: Potential Reductive Reactions

| Moiety | Reagent(s) | Product Type |

| Thiophene | H₂ / Pd/C | Tetrahydrothiophene derivative |

| Thiophene | Raney Nickel (Ra-Ni) | Alkyl (butyl) derivative via desulfurization |

Advanced Spectroscopic and Structural Elucidation of 4 Thiophen 2 Yl Benzene 1,2 Diamine and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and structural features. For 4-(thiophen-2-yl)benzene-1,2-diamine (B6270061), the spectrum is expected to be dominated by vibrations from the amine groups, the benzene (B151609) ring, and the thiophene (B33073) ring.

Key expected vibrational frequencies are associated with the N-H bonds of the two primary amine groups, the C-H bonds of the aromatic rings, the C=C bonds within the rings, and the C-S bond of the thiophene moiety. The amine groups typically show two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber, generally in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ is characteristic of C=C stretching vibrations within both the benzene and thiophene rings, while N-H bending (scissoring) vibrations often appear near 1600 cm⁻¹. The C-S stretching vibration of the thiophene ring can be found in the lower frequency region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch (Asymmetric) | ~3450-3400 | Primary Amine (-NH₂) |

| N-H Stretch (Symmetric) | ~3350-3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Benzene and Thiophene Rings |

| N-H Bend (Scissoring) | 1650-1580 | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1620-1450 | Benzene and Thiophene Rings |

| C-S Stretch | 800-600 | Thiophene Ring |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. The C=C stretching modes of both the thiophene and benzene rings are expected to be prominent in the 1400-1600 cm⁻¹ region. nih.gov Aromatic ring breathing vibrations, which involve the symmetric expansion and contraction of the rings, typically yield strong and sharp signals. The C-S stretching mode of the thiophene ring, which may be weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene and Thiophene Rings |

| Aromatic C=C Stretch | 1610-1500 | Strong signals from symmetric ring stretching |

| Ring Breathing | ~1000 | Symmetric vibration of Benzene and Thiophene rings |

| C-S Stretch | 800-600 | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the benzene and thiophene rings, as well as the amine protons.

The three protons on the benzene ring are chemically non-equivalent and should give rise to three separate signals. Their chemical shifts would be influenced by the strong electron-donating effect of the two adjacent amino groups, causing them to appear at a relatively high field (upfield shift) for aromatic protons, likely in the range of 6.5-7.5 ppm. The thiophene ring also has three distinct protons, which typically resonate between 7.0 and 7.8 ppm. The coupling patterns (splitting) between adjacent protons would provide definitive evidence for their relative positions. The two primary amine groups contain four protons in total, which are expected to appear as one or two broad signals, the chemical shift of which is highly dependent on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ (Amine Protons) | 3.5-5.0 (variable) | Broad Singlet |

| Benzene Ring Protons | 6.5-7.5 | Doublet, Doublet of Doublets |

| Thiophene Ring Protons | 7.0-7.8 | Doublet, Doublet of Doublets, Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecule's asymmetry, all ten carbon atoms in this compound are chemically unique and should produce ten distinct signals in a proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbons of both the benzene and thiophene rings are expected to resonate in the typical aromatic region of 110-150 ppm. The two carbons on the benzene ring bonded to the nitrogen atoms (C1 and C2) would be significantly shielded due to the electron-donating nature of the amines, shifting them upfield relative to other aromatic carbons. Conversely, the carbons at the junction of the two rings (C4 on the benzene ring and C2' on the thiophene ring) would be deshielded and appear further downfield. Empirical additivity rules and DFT calculations can be used to predict the chemical shifts with reasonable accuracy. researchgate.netnih.govmdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzene C-NH₂ (C1, C2) | ~115-125 |

| Benzene CH (C3, C5, C6) | ~110-130 |

| Benzene C-Thiophene (C4) | ~135-145 |

| Thiophene C-Benzene (C2') | ~140-150 |

| Thiophene CH (C3', C4', C5') | ~120-130 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying molecules with conjugated π-systems.

The structure of this compound features a conjugated system that extends across both the thiophene and benzene rings. This extended conjugation is expected to give rise to intense absorption bands in the UV-Vis spectrum, primarily due to π → π* electronic transitions. The presence of two powerful electron-donating (auxochromic) amine groups on the benzene ring is predicted to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted 2-phenylthiophene (B1362552) parent structure. researchgate.net This shift occurs because the lone pairs on the nitrogen atoms participate in the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap to the lowest unoccupied molecular orbital (LUMO). Time-dependent density functional theory (TD-DFT) can be employed to calculate and predict the electronic transitions and absorption spectra of such molecules with good accuracy. beilstein-journals.orgnih.gov

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | ~250-280 | Transition associated with the benzene and thiophene aromatic systems. |

| π → π (Intramolecular Charge Transfer) | >320 | Lower energy transition due to extended conjugation and the influence of electron-donating amine groups. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

In the characterization of this compound and its derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique, particularly when coupled with a Time-of-Flight (TOF) mass analyzer. This combination, known as ESI-TOF, is capable of providing the high resolution necessary for molecular formula confirmation.

For instance, in the analysis of novel dibenzothiazepine derivatives, which share structural motifs with derivatives of this compound, HRMS has been used to confirm their proposed structures. The experimentally measured m/z value is compared against the theoretically calculated mass for the expected molecular formula. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition. mdpi.com Similarly, studies on a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives utilized LC-HRMS to confirm the final structures, demonstrating the technique's utility in verifying the products of complex organic syntheses. researchgate.net

The table below illustrates typical data obtained from HRMS analysis for various thiophene-containing heterocyclic compounds, showcasing the level of precision achieved.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-chlorodibenzo[b,f] researchgate.netorgchemres.orgthiazepine | C₁₄H₁₁ClNS | 260.0295 | 260.0284 |

| Derivative of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate | C₁₉H₁₃FO₅S₂ | 417.0188 | 417.0189 |

| Another 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivative | C₁₉H₁₂BrFO₅S₂ | 482.9117 | 482.9100 |

This table presents representative HRMS data for thiophene derivatives to illustrate the technique's application. Data sourced from references mdpi.comresearchgate.net.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture. For derivatives of this compound, this analysis is crucial for understanding their conformation, planarity, and packing in the crystal lattice.

Often, this compound serves as a precursor for the synthesis of more complex heterocyclic systems, such as benzimidazoles. The crystal structures of these derivatives reveal important structural features. For example, the analysis of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, a derivative, shows that the benzimidazole (B57391) moiety is essentially planar. nih.gov The thiophene rings attached to this core are often canted at specific angles relative to the benzimidazole plane. nih.gov In some cases, rotational disorder of the thiophene groups is observed within the crystal structure. nih.govnih.gov

These studies also elucidate the nature of intermolecular forces that govern the crystal packing, such as weak C—H⋯N hydrogen bonds, which can link molecules into chains or more complex networks. researchgate.netnih.govnih.gov The table below summarizes crystallographic data for several benzimidazole derivatives containing thiophene moieties.

| Compound | 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole | 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole | (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone |

| Molecular Formula | C₁₆H₁₂N₂S₂ | C₁₆H₁₁BrN₂S₂ | C₁₁H₈OS₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2(1) |

| a (Å) | 8.9859 (13) | 12.6753 (17) | 5.6236 (6) |

| b (Å) | 9.1601 (11) | 10.5413 (11) | 12.8026 (13) |

| c (Å) | 17.476 (3) | 23.581 (3) | 7.2117 (7) |

| β (°) ** | 93.629 (5) | 100.878 (4) | 92.971 (5) |

| V (ų) ** | 1435.6 (3) | 3094.1 (6) | 518.78 (9) |

| Z | 4 | 8 | 2 |

This table compiles single crystal X-ray diffraction data for representative derivatives. Data sourced from references nih.govnih.govresearchgate.net.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. It serves as a crucial checkpoint for purity and compositional integrity, complementing the precise mass determination from HRMS.

For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. The experimentally determined percentages of C, H, N, and S are expected to be in close agreement (typically within ±0.4%) with the calculated values for the target structure. This agreement provides strong evidence that the desired compound has been synthesized with a high degree of purity.

Research on related thiophene-containing compounds routinely reports these findings. For example, in the synthesis of metal complexes with a Schiff base derived from thiophene-2-carbaldehyde, elemental analysis was used to confirm the composition of both the ligand and the final complexes. researchgate.net Similarly, the structures of novel 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles were supported by elemental analysis data that matched the theoretical values. mdpi.com

The following table provides examples of elemental analysis data for thiophene derivatives, demonstrating the correlation between calculated and experimentally found values.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide Metal Complex | C₂₂H₁₈N₄O₄S₄Pd | C | 38.03 | 37.60 |

| H | 2.90 | 2.82 | ||

| N | 8.06 | 8.00 | ||

| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₀H₉N₅S | C | 51.93 | 51.99 |

| H | 3.92 | 3.82 | ||

| N | 30.28 | 30.21 | ||

| S | 13.86 | 14.01 |

This table presents representative elemental analysis data for related thiophene-containing compounds to illustrate the method's application. Data sourced from references researchgate.netmdpi.com.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its derivatives, particularly polymeric or coordination compounds, techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about their thermal stability, decomposition pathways, and the presence of solvated molecules.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The resulting data, typically plotted as mass percentage versus temperature, reveals the temperatures at which the material decomposes or loses volatile components like water or solvents.

In the study of materials derived from thiophene-containing precursors, such as copolyesters, TGA is used to assess their thermal stability. mdpi.com TGA curves for these polymers show the onset temperature of decomposition and the percentage of mass lost at different stages, which is critical for determining their suitability for high-temperature applications. For coordination complexes, TGA can reveal the stepwise loss of ligands and solvent molecules. mdpi.com For example, the TGA curve of a Co(II)/pyrazole (B372694) complex showed an initial mass loss corresponding to the removal of lattice water, followed by the decomposition of the organic ligand at a higher temperature, and finally the conversion to a stable metal oxide residue. mdpi.com

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events such as phase transitions (melting, crystallization), dehydration, and decomposition. Exothermic events (e.g., crystallization, oxidation) result in positive peaks, while endothermic events (e.g., melting, dehydration, decomposition) produce negative peaks.

DTA is often run concurrently with TGA to provide a more complete picture of the thermal processes. For a Co(II)/pyrazole complex, the DTA curve displayed distinct endothermic peaks that corresponded precisely with the mass loss steps observed in the TGA curve, confirming the temperatures of dehydration and ligand decomposition. mdpi.com An exothermic peak at a much higher temperature indicated the final decomposition of the intermediate to form a stable metal oxide. mdpi.com Studies on lanthanide complexes also utilize DTA alongside TGA to characterize the dehydration and thermal decomposition processes. researchgate.net

The table below summarizes thermal analysis data for a representative coordination complex to illustrate the information obtained from TGA and DTA.

| Compound | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DTA) | Description |

| Co(II)/pyrazole Complex | 70–100 | ~4% | Endothermic Peak (T_DTA = 82 °C) | Loss of lattice water solvent |

| 280–440 | ~60% | Endothermic Peak (T_DTA = 430 °C) | Decomposition of the pyrazole ligand | |

| 570–665 | ~15% | Exothermic Peak (T_DTA = 655 °C) | Decomposition to final cobalt oxide residue |

This table presents TGA/DTA data for a representative metal complex to illustrate the application of thermal analysis techniques. Data sourced from reference mdpi.com.

Computational Chemistry and Theoretical Modeling of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic distribution and three-dimensional arrangement of atoms in 4-(Thiophen-2-yl)benzene-1,2-diamine (B6270061). These calculations provide a detailed picture of the molecule's stability and potential for interaction.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. For thiophene-based compounds, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)), have proven effective in predicting molecular parameters. researchgate.net Geometry optimization calculations aim to find the lowest energy conformation of the molecule. For analogous compounds, these calculations have shown good agreement with experimental data from techniques like X-ray crystallography. researchgate.net The planarity of the thiophene (B33073) and benzene (B151609) rings is a key feature, and DFT can predict the dihedral angles between these rings, which influences the extent of π-conjugation in the molecule. rdd.edu.iq

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene-Benzene Systems

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (benzene) | ~1.39 - 1.40 | B3LYP/6-311G(d,p) |

| C-C (thiophene) | ~1.37 - 1.43 | B3LYP/6-311G(d,p) |

| C-S (thiophene) | ~1.74 | B3LYP/6-311G(d,p) |

| C-N (amine) | ~1.40 | B3LYP/6-311G(d,p) |

Note: The values presented are typical for thiophene-benzene systems and may vary slightly for the specific compound this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.net For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene and benzene rings, while the LUMO may be distributed across the entire π-conjugated system. researchgate.netresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Related Thiophene-Based Schiff Base

| Parameter | Neutral Form (eV) | Aqueous Form (eV) |

|---|---|---|

| EHOMO | -5.774 | -6.212 |

| ELUMO | -2.610 | -2.714 |

Data adapted from a study on a related thiophene-containing Schiff base, illustrating typical values obtained through DFT calculations. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the amine groups and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical calculations can aid in the assignment of experimental NMR spectra. scielo.org.za

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). scielo.org.za While calculated frequencies are often scaled to better match experimental values, they provide a strong basis for interpreting the features of an experimental IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ub.ac.id

Investigation of Reaction Mechanisms and Pathways

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For a molecule like this compound, which can undergo various reactions such as condensation or oxidation, DFT can be used to model the reaction pathways. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This provides a detailed understanding of the reaction's feasibility and the step-by-step process at a molecular level. For instance, in condensation reactions involving diamines, theoretical studies can model the formation of intermediates and the final cyclized products. mdpi.com

Non-Covalent Interaction (NCI) Studies

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are critical in determining the supramolecular structure and properties of materials. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to identify and characterize these interactions. nih.gov By locating bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), QTAIM can distinguish between covalent and non-covalent bonds. nih.gov For this compound, NCI studies could reveal how molecules interact with each other in the solid state or with solvent molecules, providing insights into its crystal packing and solubility. beilstein-journals.org

Molecular Modeling and Docking Studies for Investigating Ligand-Macromolecule Interactions (Methodological focus)

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these methods are instrumental in elucidating its potential interactions with biological macromolecules, such as proteins and enzymes. This understanding is crucial for the rational design of new therapeutic agents.

The general methodology for conducting molecular docking studies with a ligand like this compound involves several key steps. Initially, the three-dimensional structures of both the ligand and the target macromolecule are prepared. The ligand's structure can be generated and optimized using computational chemistry software. The macromolecule's structure is typically obtained from a protein database.

Once the structures are prepared, a docking algorithm is used to explore the conformational space of the ligand within the binding site of the macromolecule. These algorithms generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results of the docking simulation provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the estimated binding energy.

For instance, in studies of similar heterocyclic compounds, molecular docking has been employed to investigate their inhibitory potential against various enzymes. Software such as MOE (Molecular Operating Environment) is utilized for such purposes. nih.gov The process would involve preparing the crystal structure of the target enzyme and then docking the ligand, in this case, this compound, into the active site. The resulting docking scores and interaction patterns can then be analyzed to predict the compound's biological activity. nih.gov

The following table illustrates the type of data that can be generated from a molecular docking study. The data presented here is for illustrative purposes to demonstrate the output of such a study.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | This compound | -8.5 | ASP 123, LYS 45 | Hydrogen Bond, Ionic |

| Example Receptor 2 | This compound | -7.2 | PHE 89, LEU 92 | Hydrophobic |

| Example Enzyme 3 | This compound | -9.1 | TYR 210, SER 150 | Hydrogen Bond, Pi-Pi Stacking |

Prediction of Optoelectronic Properties (e.g., Nonlinear Optics)

Computational chemistry plays a pivotal role in the prediction of the optoelectronic properties of novel materials, including those with potential applications in nonlinear optics (NLO). Organic molecules with donor-π-acceptor motifs have been a significant focus of NLO research due to their large second-order hyperpolarizabilities. The compound this compound, with its electron-rich thiophene and benzene diamine moieties, is a candidate for exhibiting interesting optoelectronic behaviors.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By employing DFT calculations, it is possible to predict various optoelectronic parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These parameters are crucial for assessing a material's NLO response. The first hyperpolarizability is a measure of the second-order NLO activity.

Theoretical studies on similar thiophene-containing compounds have demonstrated that the replacement of benzene rings with thiophene rings can significantly enhance the second-order NLO hyperpolarizability. The delocalization of π-electrons across the molecular framework is a key factor governing the NLO response. nih.gov Computational methods allow for the systematic investigation of how structural modifications to the this compound scaffold could further enhance these properties.

The following table provides an example of the kind of data that can be obtained from DFT calculations for predicting NLO properties. The values are hypothetical and serve to illustrate the parameters that are typically calculated.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| This compound | 3.5 | 150 | 500 |

| Derivative A | 4.2 | 180 | 850 |

| Derivative B | 2.8 | 140 | 300 |

These computational predictions are invaluable for screening potential NLO materials before their synthesis and experimental characterization, thus accelerating the discovery of new functional materials. taylorfrancis.com

Applications in Chemical and Materials Science Research

Building Blocks in Organic Synthesis

The presence of two adjacent amino groups makes 4-(Thiophen-2-yl)benzene-1,2-diamine (B6270061) an excellent precursor for the synthesis of a variety of heterocyclic compounds through cyclocondensation reactions. It also serves as a valuable intermediate in the construction of more complex molecular frameworks.

Precursors for Novel Heterocyclic Compounds

This compound is a key starting material for the synthesis of thiophene-substituted benzimidazoles and quinoxalines, classes of heterocyclic compounds renowned for their wide range of biological activities and applications in materials science.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, this reaction leads to the formation of quinoxalines bearing a thiophene (B33073) moiety. This process is a versatile and widely used method for creating a diverse range of quinoxaline (B1680401) derivatives. researchgate.net The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to enhance the reaction rate and yield. The general reaction is depicted below:

Similarly, benzimidazoles are readily synthesized by the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.gov The reaction of this compound with various aldehydes produces 2-substituted-5-(thiophen-2-yl)benzimidazoles. This reaction is often carried out under acidic conditions or in the presence of an oxidizing agent. nih.gov The resulting thiophene-containing benzimidazoles are of significant interest due to their potential pharmacological properties. research-nexus.netnih.gov

The following table summarizes the types of heterocyclic compounds that can be synthesized from this compound and the corresponding reagents.

| Heterocyclic Compound | Reagent | Reaction Type |

| Quinoxalines | 1,2-Dicarbonyl compounds | Cyclocondensation |

| Benzimidazoles | Aldehydes, Carboxylic acids | Cyclocondensation |

| Phenazines | 1,2-Diketones (e.g., Lawsone) | Condensation |

Intermediate for Complex Organic Molecules

Beyond the synthesis of heterocycles, this compound serves as a crucial intermediate in the assembly of more intricate organic molecules. beilstein-journals.org Its diamino functionality allows for the introduction of various substituents and the construction of larger molecular scaffolds through sequential reactions. For instance, the amino groups can be selectively protected and functionalized to introduce different chemical moieties, paving the way for the synthesis of complex structures with potential applications in medicinal chemistry and materials science. The thiophene ring itself can also be further functionalized, adding another layer of complexity and tunability to the resulting molecules.

Foundation for Functional Materials Development

The unique electronic properties conferred by the thiophene ring, combined with the versatile reactivity of the diamine group, make this compound an attractive building block for the development of a wide range of functional organic materials.

Components for Conducting Polymers and Polyanilines

Thiophene-containing aromatic diamines are valuable monomers for the synthesis of conducting polymers. The incorporation of the thiophene unit into a polyaniline backbone can significantly influence the resulting polymer's electronic and optical properties. The electron-rich nature of the thiophene ring can enhance the polymer's conductivity and alter its redox behavior. While direct polymerization of this compound is a potential route, related structures like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine have been successfully used to create soluble conducting polymers. nih.gov The resulting polymers exhibit interesting electrochromic properties, changing color upon oxidation and reduction.

Design of Organic Semiconductors for Optoelectronic Devices

The π-conjugated system of this compound makes it a promising component for the design of organic semiconductors. Thiophene-based materials are widely studied for their excellent charge transport properties and are used in various optoelectronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The diamine functionality allows for the facile incorporation of this unit into larger conjugated systems through reactions like imine formation or amide bond formation, leading to the creation of novel semiconducting polymers and small molecules. The electronic properties of these materials can be tuned by modifying the substituents on the benzene (B151609) or thiophene rings.

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, thiophene derivatives have shown great promise as sensitizers in dye-sensitized solar cells (DSSCs). These organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2), to generate an electric current. The design of efficient sensitizers often involves a donor-π-acceptor (D-π-A) architecture, where the thiophene unit can act as part of the π-conjugated bridge that facilitates charge transfer from the electron donor to the electron acceptor, which is anchored to the TiO2 surface. While specific research on sensitizers derived directly from this compound is emerging, the broader class of thiophene-based dyes has been extensively investigated. researchgate.net The diamine group in this compound can serve as a potent electron-donating group or as a point of attachment for other donor moieties in the design of novel DSSC sensitizers.

The table below highlights the key features of materials derived from thiophene-diamine structures in different applications.

| Application Area | Key Features of Derived Materials |

| Conducting Polymers | Enhanced electronic conductivity, electrochromic properties. |

| Organic Semiconductors | Good charge transport characteristics, tunable electronic properties. |

| Dye-Sensitized Solar Cells | Broad light absorption, efficient charge transfer. |

Exploration in Nonlinear Optical (NLO) Materials

The quest for advanced nonlinear optical (NLO) materials has led researchers to explore organic molecules with significant second-order hyperpolarizability. Thiophene-containing compounds have emerged as promising candidates in this field. The substitution of benzene rings with thiophene rings in donor-acceptor substituted stilbenes has been shown to significantly enhance the second-order NLO hyperpolarizability (β). rsc.org This enhancement is attributed to thiophene's lower delocalization energy compared to benzene, which facilitates intramolecular charge transfer—a key factor for NLO activity. researchgate.net

Research into functionalized thiophenes has demonstrated that these materials exhibit exceptionally large nonlinearity and ultrafast response times, making them suitable for applications in telecommunications and optical information processing. The molecular nonlinearity of these compounds is influenced by the strength of donor and acceptor groups and the length of the π-conjugation bridge. Studies have revealed a power-law dependence of the hyperpolarizability on the molecular conjugation length. rsc.org

While direct studies on this compound for NLO applications are not extensively documented, its structure, which combines an electron-rich thiophene ring with an electron-donating diamine-substituted benzene ring, suggests potential for NLO properties. The diamine groups can act as strong electron donors, and the thiophene-benzene framework provides a conjugated system for efficient charge transfer. This molecular design is analogous to other donor-π-acceptor systems that have shown significant NLO activity. Further research, including the synthesis of derivatives with strong electron-acceptor groups, could fully elucidate the NLO potential of the this compound scaffold.

Coordination Ligands in Metal Complex Synthesis

This compound is a versatile precursor for the synthesis of Schiff base ligands, which are widely used in coordination chemistry. The reaction of the diamine with various aldehydes or ketones can yield bidentate or polydentate ligands capable of coordinating with a wide range of metal ions. jocpr.comnih.gov The resulting metal complexes have diverse geometries and electronic properties, leading to applications in catalysis, materials science, and biological systems. researchgate.netresearchgate.net

Schiff base ligands derived from o-phenylenediamine and 2-thiophenecarboxaldehyde have been shown to form stable complexes with transition metals such as Cu(II), Zn(II), Co(II), Cd(II), and Ni(II). jocpr.com In these complexes, the ligand can coordinate to the metal center through the imine nitrogen and the thiophene sulfur atom, acting as a bidentate ligand. researchgate.net The stoichiometry of these complexes is typically [ML₂], and they can adopt various geometries, including tetrahedral and square planar. jocpr.comnih.gov

The synthesis of these metal complexes is generally straightforward, often involving the refluxing of a methanolic solution of the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. jocpr.comnih.gov The resulting complexes are often colored, stable at room temperature, and can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, ¹H NMR, and mass spectrometry. jocpr.comoncologyradiotherapy.com The coordination of the ligand to the metal ion is typically confirmed by shifts in the vibrational frequencies of the C=N and C-S bonds in the IR spectrum. researchgate.net

Table 1: Examples of Metal Complexes with Thiophene-Containing Diamine-Derived Ligands

| Metal Ion | Proposed Geometry | Coordination Sites | Reference |

| Co(II) | Tetrahedral | Imine Nitrogen, Thiophene Sulfur | researchgate.net |

| Ni(II) | Tetrahedral | Imine Nitrogen, Thiophene Sulfur | jocpr.com |

| Cu(II) | Square Planar | Imine Nitrogen, Thiophene Sulfur | researchgate.netnih.gov |

| Zn(II) | Tetrahedral | Imine Nitrogen, Thiophene Sulfur | jocpr.com |

| Cd(II) | Tetrahedral | Imine Nitrogen, Thiophene Sulfur | jocpr.com |

Chemosensors and Fluorescent Probes for Analytical Applications

The structural framework of this compound makes it an excellent candidate for the development of chemosensors and fluorescent probes. The condensation of the diamine moiety with aldehydes can produce Schiff bases that act as "on-off" or "off-on" fluorescent sensors for the detection of various metal ions and other analytes. researchgate.net

For instance, a Schiff base synthesized from bis(thiophen-2-yl-methylene)benzene-1,4-diamine has been successfully employed as a selective and sensitive fluorescent probe for the detection of Fe³⁺ ions. nih.gov The interaction between the ligand and the metal ion leads to a significant change in the fluorescence intensity, allowing for the quantitative determination of the analyte. nih.gov The binding stoichiometry between the ligand and the metal ion is often 1:1, and the detection limits can reach the micromolar range. nih.gov Similarly, other thiophene-based Schiff bases have shown high selectivity for the detection of Hg²⁺ ions. researchgate.netresearchgate.net

Furthermore, a related compound, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, has been reported as a novel fluorescent probe for the rapid and highly sensitive detection of phosgene (B1210022) in both solution and gas phases. mdpi.comnih.gov The sensing mechanism is based on the intramolecular charge transfer (ICT) effect. The reaction of the ortho-diamine group with phosgene leads to the formation of a urea (B33335) group, which alters the electronic properties of the molecule and results in a blue shift and fluorescence quenching. mdpi.com This system demonstrated a rapid response time of 30 seconds and a low detection limit of 0.16 μM in solution. mdpi.comnih.gov

These examples highlight the potential of the this compound core structure in the design of highly sensitive and selective chemosensors for a variety of important analytes. The ease of modification of the diamine group allows for the fine-tuning of the sensor's properties to target specific molecules of interest.

Table 2: Applications of Thiophene-Diamine Derivatives as Chemosensors

| Derivative | Analyte | Sensing Mechanism | Detection Limit | Reference |

| Bis(thiophen-2-yl-methylene)benzene-1,4-diamine | Fe³⁺ | Fluorescence Enhancement | 3.8 x 10⁻⁷ M | nih.gov |

| (E)-2-(2-aminophenylthio)-N-(thiophen-2-yl-methylene) benzenamine | Hg²⁺ | Fluorescence Enhancement | 3.8 x 10⁻⁸ M | researchgate.net |

| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine | Phosgene | Fluorescence Quenching (ICT) | 0.16 μM | mdpi.comnih.gov |

Emerging Research Avenues and Future Outlook

Development of Green and Sustainable Synthetic Routes

The future synthesis of 4-(Thiophen-2-yl)benzene-1,2-diamine (B6270061) and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgnih.gov Traditional multi-step syntheses often rely on stoichiometric reagents, harsh conditions, and toxic solvents. Emerging research avenues focus on developing more atom-economical and environmentally benign alternatives.

One of the most promising strategies is the adoption of direct C-H arylation. rsc.orgresearchgate.netucsf.edu This method allows for the direct coupling of a thiophene (B33073) moiety with a phenylenediamine precursor, bypassing the need for pre-functionalized starting materials like organometallic reagents, thus reducing synthetic steps and waste. ucsf.edu Palladium and nickel-catalyzed direct arylation polymerization have already shown applicability for various thiophene-based systems. ucsf.edunih.gov

Further greening of the synthesis can be achieved through innovative reaction conditions and catalysts. Microwave-assisted organic synthesis (MAOS), for example, offers significant advantages such as accelerated reaction rates, higher yields, and milder conditions, often with reduced solvent usage. ijpsjournal.combeilstein-journals.orgeurekaselect.comnih.govmdpi.com Biocatalysis presents another frontier, where enzymes like nitroreductases could be employed for the selective reduction of a nitro-precursor to the diamine under benign, aqueous conditions, avoiding the use of high-pressure hydrogen and heavy-metal catalysts. nih.govresearchgate.netacs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

|---|---|---|

| Key Reaction | Cross-coupling (e.g., Suzuki, Stille) with pre-functionalized reactants; Nitration followed by reduction. | Direct C-H Arylation; Biocatalytic reduction. researchgate.netnih.gov |

| Catalysts | Often requires stoichiometric or high loadings of metal catalysts. | Lower catalyst loadings (e.g., Palladium, Nickel); Enzymes (e.g., nitroreductases). nih.govresearchgate.net |

| Solvents | Often relies on volatile and toxic organic solvents (e.g., DMF, Toluene). | Greener solvents (e.g., water, ethanol (B145695), deep eutectic solvents) or solvent-free conditions. rsc.org |

| Energy Input | Conventional heating requiring long reaction times. | Microwave irradiation, reducing reaction times from hours to minutes. eurekaselect.com |

| Atom Economy | Lower, due to the use of protecting groups and multi-step processes. | Higher, with fewer synthetic steps and avoidance of organometallic intermediates. rsc.org |

| Waste Generation | Generates significant metallic and organic waste. | Reduced waste streams; potential for catalyst recycling. rsc.orgresearchgate.net |

Exploration of Advanced Thiophene-Benzene-Diamine Hybrid Systems

The this compound core is an ideal platform for constructing advanced hybrid materials with tailored optoelectronic and chemical properties. The diamine moiety can be readily condensed to form new heterocyclic rings, while the thiophene unit serves as a key component in π-conjugated systems.

Future research will likely focus on the development of donor-acceptor (D-A) copolymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net In these systems, the thiophene-phenylenediamine unit can act as a potent electron donor, which, when polymerized with electron-accepting monomers, creates materials with low bandgaps suitable for light harvesting and charge transport. acs.orgacs.orgrsc.orgrsc.org The ability to fine-tune the electronic properties by modifying substituents on either the thiophene or benzene (B151609) rings is a key advantage. researchgate.net

Another promising direction is the synthesis of extended conjugated systems, such as thieno[3,4-b]pyrazines, by reacting the diamine with α-dicarbonyl compounds. These resulting structures possess unique electronic properties and have been investigated for their use in electrochromic devices and as components of conductive polymers. The development of such hybrid systems could lead to novel sensors, transistors, and energy storage materials.

Table 2: Potential Advanced Hybrid Systems and Their Applications

| Hybrid System Type | Description | Potential Applications |

|---|---|---|

| Donor-Acceptor Copolymers | Polymer backbone consisting of alternating electron-donating (thiophene-diamine derived) and electron-accepting units. | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org |

| Thieno[3,4-b]pyrazine Derivatives | Formed by condensation of the diamine moiety with 1,2-dicarbonyl compounds, creating an extended π-system. | Electrochromic materials, organic conductors, near-infrared (NIR) absorbing dyes. |

| Metal-Organic Frameworks (MOFs) | The diamine can serve as a coordinating ligand to link metal nodes, forming porous, crystalline structures. | Gas storage, catalysis, chemical sensing. |

| Schiff Base Metal Complexes | Coordination complexes formed from the reaction of the diamine with aldehydes and subsequent binding to metal ions. | Catalysis, molecular magnetism, sensing. |

| Antiplatelet Drug Precursors | The core structure is related to thienopyridines, which are vital in antiplatelet therapy. nih.gov | Development of novel prodrugs for cardiovascular applications. nih.gov |

Integration with Supramolecular Chemistry and Self-Assembly

The structural features of this compound make it an excellent candidate for studies in supramolecular chemistry. The two amine groups are capable of forming strong, directional hydrogen bonds, while the aromatic thiophene and benzene rings can engage in π-π stacking interactions. These non-covalent forces can be harnessed to direct the self-assembly of molecules into highly ordered nanostructures. rsc.orgumons.ac.be

Future research will explore how to control the self-assembly of this molecule and its derivatives on surfaces and in solution to form nanowires, 2D sheets, and other complex architectures. thieme-connect.comuh.edu These self-assembled structures are of great interest for applications in nanoelectronics and sensor design. acs.org For example, ordered π-stacked arrays could facilitate efficient charge transport, making them suitable for use in organic field-effect transistors.

Furthermore, the molecule can be incorporated into larger macrocycles or host-guest systems. nih.govnumberanalytics.comrsc.orgnih.gov The defined cavity of a macrocycle containing this unit could selectively bind to specific guest molecules, leading to applications in molecular recognition, sensing, and catalysis. tcichemicals.com The interplay between molecular design and the resulting supramolecular organization will be a key area of investigation. nih.gov

Table 3: Supramolecular Interactions and Potential Nanostructures

| Non-Covalent Interaction | Driving Force | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Interaction between N-H donors of the diamine and suitable acceptors. | 1D chains, 2D sheets, helical structures. |

| π-π Stacking | Attraction between the electron clouds of the thiophene and benzene rings. | Columnar stacks, lamellar structures. umons.ac.be |

| Host-Guest Interactions | Encapsulation of a guest molecule within a macrocyclic host containing the thiophene-diamine unit. | Molecular sensors, controlled release systems. nih.gov |

| van der Waals Forces | Interactions between alkyl side chains (if functionalized). | Influences packing density and solubility, directing lamellar or micellar formation. uh.edu |

Synergistic Computational and Experimental Research Initiatives

The advancement of materials based on this compound will be significantly accelerated by the close integration of computational modeling and experimental research. researchgate.neteuropean-mrs.comyoutube.com Computational chemistry allows for the prediction of molecular properties before undertaking complex and resource-intensive synthesis. lbl.gov This synergy enables a "materials by design" approach, where molecules are first simulated to screen for desired characteristics and then synthesized for experimental validation. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, HOMO-LUMO energy levels, absorption spectra, and charge transport properties of new derivatives. acs.org This theoretical insight can guide the rational design of molecules with optimized performance for specific applications, such as tuning the bandgap for solar cells.

Molecular Dynamics (MD) simulations can provide a detailed understanding of self-assembly processes, predicting how molecules will organize in the solid state or in solution. acs.orguni-ulm.deamazonaws.comresearchgate.net This is crucial for understanding the morphology of thin films used in electronic devices and for designing systems with predictable supramolecular structures. nih.gov The feedback loop between computational prediction and experimental verification is a powerful paradigm for accelerating the discovery and optimization of novel functional materials. researchgate.net

Table 4: Complementary Computational and Experimental Techniques

| Computational Method | Predicted Properties | Complementary Experimental Technique |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electron density, vibrational frequencies. | X-ray Crystallography, Cyclic Voltammetry, UV-Vis Spectroscopy, Infrared (IR) Spectroscopy. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. | UV-Vis Absorption and Photoluminescence Spectroscopy. |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, thin-film morphology, conformational dynamics. uni-ulm.deresearchgate.net | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the molecule in a complex environment (e.g., in solution or a protein binding site). | Solution-phase spectroscopy, Enzyme kinetics. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Thiophen-2-yl)benzene-1,2-diamine, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves coupling 3,4-diaminobenzoic acid (48) or p-aminobenzoic acid (50) with thiophene derivatives in the presence of polyphosphates, which act as dehydrating agents and catalysts. Reaction optimization includes controlling temperature (80–120°C) and reaction time (6–12 hours) to avoid over-cyclization or decomposition. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the diamine product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-MS : Used to confirm molecular weight and monitor reaction progress in microdroplet or bulk conditions (e.g., coupling with 1-phenyl-1,2-propanedione) .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, particularly for verifying dihedral angles between the thiophene and benzene rings, which influence electronic properties .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies amine proton environments and confirms regioselectivity in substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Cross-validation strategies include:

- Variable-temperature NMR : To detect conformational changes or proton exchange.

- DFT calculations : Compare optimized geometries with crystallographic data to identify energy-minimized conformers.

- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity if degradation is suspected .

Q. What is the impact of thiophene substitution on the compound’s electronic properties and reactivity?

- Methodological Answer : The thiophene moiety introduces π-conjugation and electron-rich sulfur atoms, enhancing charge-transfer capabilities. Experimental approaches:

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating effects.

- UV-Vis spectroscopy : Compare absorption maxima (λₘₐₓ) with analogous benzene derivatives to quantify conjugation extension.

- Theoretical studies : HOMO-LUMO gap calculations (e.g., using Gaussian) correlate with experimental reactivity in cross-coupling reactions .

Q. What strategies are recommended for designing derivatives of this compound with tailored biological or material properties?

- Methodological Answer : Functionalization of the aromatic amines enables targeted applications:

- Acylation/Thiourea derivatives : Introduce bis-acyl-thiourea groups to enhance hydrogen-bonding capacity for supramolecular assembly or enzyme inhibition studies (e.g., using trifluoroacetic anhydride or thiophosgene) .

- Coordination chemistry : React with transition metals (e.g., Pd(II), Cu(II)) to form chelates for catalytic or luminescent materials.

- Heterocyclic extension : Condense with aldehydes/ketones to form benzimidazoles or triazoles, leveraging the diamine’s nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.